molecular formula C20H15NO B12928029 2-Methyl-9-phenoxyacridine CAS No. 61078-24-8

2-Methyl-9-phenoxyacridine

Cat. No.: B12928029
CAS No.: 61078-24-8
M. Wt: 285.3 g/mol
InChI Key: OPIYPARDXUGRKL-UHFFFAOYSA-N
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Description

2-Methyl-9-phenoxyacridine is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a phenoxy group attached to the acridine core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9-phenoxyacridine typically involves the nucleophilic substitution of 2-methyl-9-chloroacridine with phenol. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction yields this compound as the primary product.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted acridines depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-Methyl-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding during replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenoxy group, which enhances its ability to intercalate into DNA and increases its potential as an anticancer agent. The phenoxy group also contributes to its distinct chemical reactivity and makes it a valuable compound for further chemical modifications .

Properties

CAS No.

61078-24-8

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-11-12-19-17(13-14)20(22-15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3

InChI Key

OPIYPARDXUGRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

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